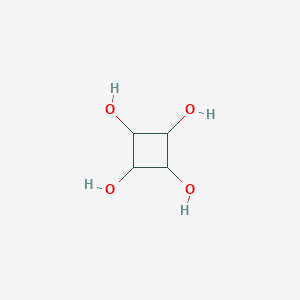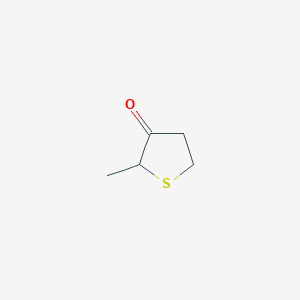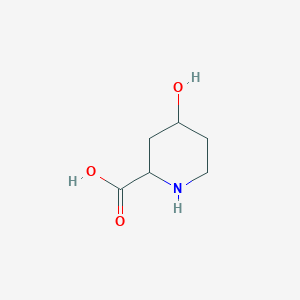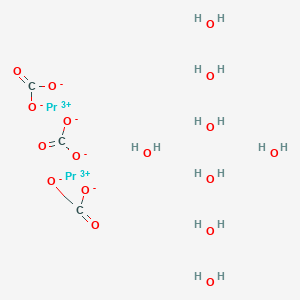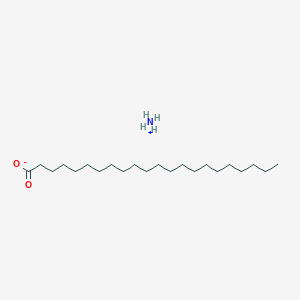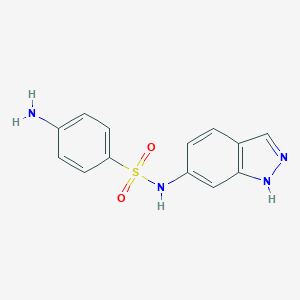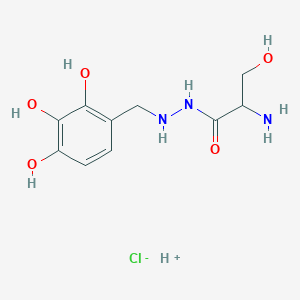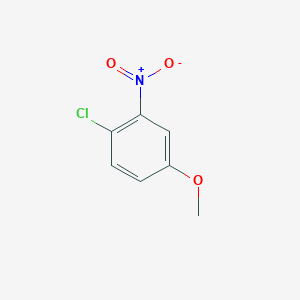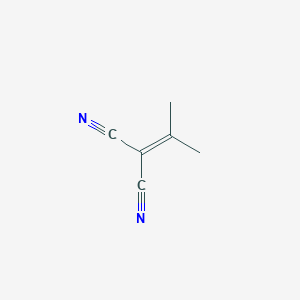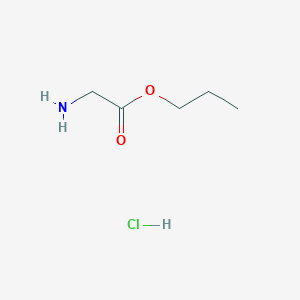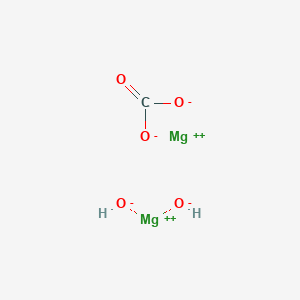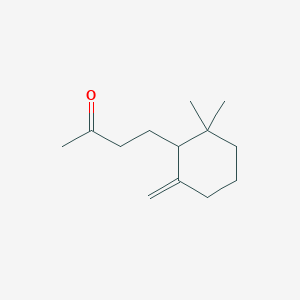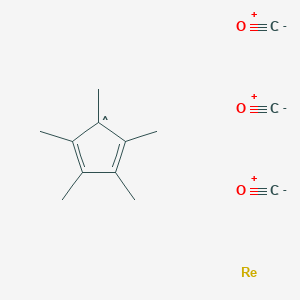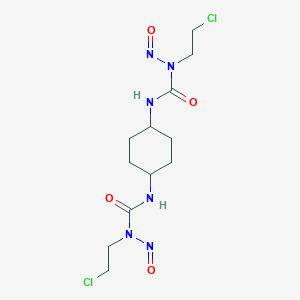
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-, commonly known as CCNU, is a synthetic nitrosourea compound that has been extensively studied for its potential as a chemotherapeutic agent. CCNU is a potent alkylating agent that can cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mecanismo De Acción
CCNU is a potent alkylating agent that works by cross-linking DNA strands, which prevents DNA replication and ultimately leads to cell death. CCNU is particularly effective against rapidly dividing cells, such as cancer cells.
Efectos Bioquímicos Y Fisiológicos
CCNU has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, inhibit DNA replication, and induce apoptosis (programmed cell death). CCNU can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCNU has several advantages for use in lab experiments. It is a potent alkylating agent that can be used to induce DNA damage and apoptosis in cells. CCNU is also relatively stable and can be stored for long periods of time. However, CCNU has several limitations. It is highly toxic and must be handled with care. CCNU can also have off-target effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CCNU treatment. Finally, there is a need for more research on the long-term side effects of CCNU treatment, particularly in children who may be more susceptible to cognitive and developmental delays.
Métodos De Síntesis
CCNU is synthesized by reacting 1,4-cyclohexanedione with nitrosourea and 2-chloroethylamine hydrochloride. The resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
CCNU has been studied extensively for its potential as a chemotherapeutic agent. It has been used to treat a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. CCNU is often used in combination with other chemotherapeutic agents to enhance its efficacy.
Propiedades
Número CAS |
13907-57-8 |
|---|---|
Nombre del producto |
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)- |
Fórmula molecular |
C12H20Cl2N6O4 |
Peso molecular |
383.23 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C12H20Cl2N6O4/c13-5-7-19(17-23)11(21)15-9-1-2-10(4-3-9)16-12(22)20(18-24)8-6-14/h9-10H,1-8H2,(H,15,21)(H,16,22) |
Clave InChI |
NLVXTJQYQLAKKJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Otros números CAS |
61137-59-5 13907-57-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



